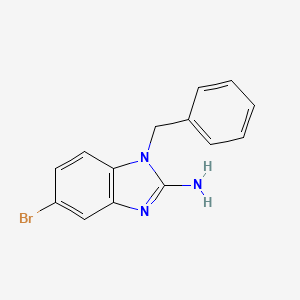

![molecular formula C12H18FN3 B1519227 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1096817-40-1](/img/structure/B1519227.png)

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine

Overview

Description

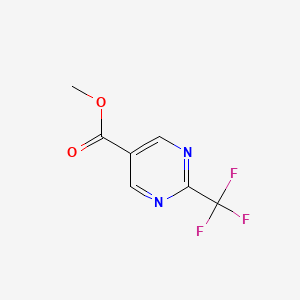

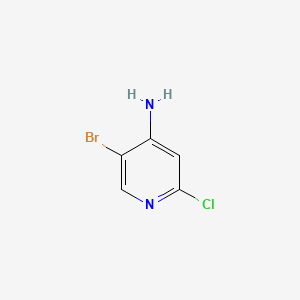

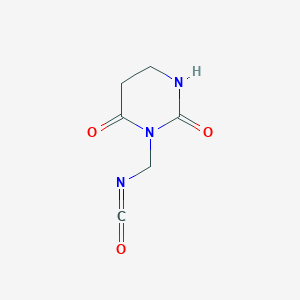

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5-position and a methylpiperazinyl group at the 2-position . The exact 3D conformation and stereochemistry would require further analysis, potentially using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a molecular weight of 223.29 and a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 346.1±42.0 °C . Further properties such as solubility, stability, and optical activity would require additional analysis.Scientific Research Applications

Sigma Receptor Ligands

A study by Perregaard et al. (1995) synthesized a series of phenylpiperazine derivatives, including compounds with 4-fluorophenyl substituents, demonstrating high affinity for sigma 1 and sigma 2 binding sites. These compounds also exhibited affinity for various receptors such as serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors, indicating their potential as selective sigma 2 ligands with implications for anxiolytic activity and CNS penetration (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Serotonin 5-HT1A Receptor-Biased Agonists

Sniecikowska et al. (2019) developed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing significant antidepressant-like activity. This research highlights the compound's selective activity and favorable pharmacokinetic profile, suggesting potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Synthesis of Benzimidazoles

Menteşe et al. (2015) reported on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, utilizing microwave heating. This study focused on the efficient synthesis method of benzimidazoles, which could be applied to similar compounds for various scientific applications (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

5-HT2C Receptor Agonists

Kimura et al. (2004) explored the pharmacological profile of YM348, a novel 5-HT2C receptor agonist, indicating its potential in inducing penile erections and hypolocomotion in rats, suggesting applications in studying sexual dysfunction and locomotor activity (Kimura et al., 2004).

Acetylcholinesterase Inhibitors

Saeedi et al. (2019) designed arylisoxazole‐phenylpiperazine derivatives as selective acetylcholinesterase inhibitors. This work demonstrated the potential of these compounds in addressing neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) (Saeedi et al., 2019).

properties

IUPAC Name |

[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZOFLJBIZANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.